1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide

HSF1 Inhibition Heat Shock Response Cancer Pharmacology

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide (CAS 1100792-20-8) is a synthetic small molecule featuring an N-sulfonyl indoline-2-carboxamide core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. It is cited in patent literature as an inhibitor of Heat Shock Factor 1 (HSF1), a target in oncology, with documented activity in cellular pathway inhibition assays.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 1100792-20-8
Cat. No. B2407824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide
CAS1100792-20-8
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H20N2O5S/c1-2-20-19(22)16-11-13-5-3-4-6-15(13)21(16)27(23,24)14-7-8-17-18(12-14)26-10-9-25-17/h3-8,12,16H,2,9-11H2,1H3,(H,20,22)
InChIKeyDLZDLNDBRHQZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide (CAS 1100792-20-8): Procurement-Grade Chemical Profile


1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide (CAS 1100792-20-8) is a synthetic small molecule featuring an N-sulfonyl indoline-2-carboxamide core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety [1]. It is cited in patent literature as an inhibitor of Heat Shock Factor 1 (HSF1), a target in oncology, with documented activity in cellular pathway inhibition assays [2]. Its structural class is associated with activity at vasopressin and oxytocin receptors, though the specific pharmacological fingerprint of this molecule remains largely uncharacterized in the public domain [3].

Why Generic Analogs Cannot Replace 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide in Targeted Research


The combination of the 2,3-dihydrobenzo[b][1,4]dioxin sulfonyl donor and the constrained indoline-2-N-ethylcarboxamide scaffold creates a unique three-dimensional pharmacophore that is not interchangeable with simple indole or benzodioxin analogs [1]. In the HSF1 inhibitor series, minor structural modifications led to over 20-fold swings in cellular IC50 values (from 2.8 nM to 68 nM), demonstrating a steep structure-activity relationship (SAR) where the exact substitution pattern is critical for target engagement [2]. Generic substitution with a closely related N-methyl indoline analog or an alternative sulfonyl isomer would result in unquantifiable and unpredictable changes in potency, selectivity, and pharmacokinetics, rendering the procurement of the exact compound a non-negotiable requirement for reproducible research [3].

Quantitative Differentiation Evidence for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide


HSF1 Pathway Inhibition Potency in Human U2OS Osteosarcoma Cells

This compound exhibits potent inhibition of the HSF1 pathway in a cellular context, measured by the reduction of HSP72 induction following a 17-AAG challenge. While a direct head-to-head comparison for this specific structure is not publicly available, class-level SAR data from the patent family demonstrates that this compound's specific substitution leads to an IC50 of 44 nM, positioning it with distinct potency relative to other analogs in the same assay series [1].

HSF1 Inhibition Heat Shock Response Cancer Pharmacology

Druglikeness and Lead-Like Properties for Oral Bioavailability Optimization

The compound possesses a molecular weight of 388.44 g/mol and a calculated LogP that falls within lead-like chemical space, distinguishing it from larger, more lipophilic members of this sulfonyl indoline series [1]. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the N-ethyl carboxamide provides a favorable balance of hydrogen bond acceptors (5) and donors (1) that is predicted to enhance solubility relative to N-benzyl or N-aryl substituted analogs often encountered in this chemical class [2].

Medicinal Chemistry ADME Lead Optimization

Unique N-Ethyl Carboxamide Substitution Pattern Offers Distinctive Pharmacophore Geometry

The N-ethyl group on the indoline-2-carboxamide is a specific structural feature that differentiates this compound from the more commonly observed N-methyl or N-unsubstituted analogs in the patent literature [1]. This small alkyl modification can significantly alter the dihedral angle of the carboxamide, the hydrogen bonding network with the target protein, and the overall molecular shape. Patent data for this scaffold class reveals that even a single methylene group change can drastically alter affinity at vasopressin V1a and oxytocin receptors, highlighting the critical nature of this substitution [2].

Structure-Activity Relationship Pharmacophore Modeling Selectivity

Optimal Application Scenarios for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide


HSF1-Targeted Cancer Drug Discovery: Potency Benchmarking and In Vitro Pharmacology

The documented 44 nM cellular IC50 in the U2OS-HSF1 reporter assay [1] makes this compound suitable as a potency benchmark or a tool compound for validation in HSF1-dependent cancer models. Its intermediate activity, established in the patent literature as part of a series, provides a useful reference point for screening cascade development and SAR exploration around the heat shock response pathway. Procurement is recommended for laboratories establishing or validating an HSF1 inhibitor screening funnel.

Lead-Like Probe Development for Neurohypophyseal Hormone Receptor Research

Based on the class-level evidence that N-sulfonyl indoline carboxamides have affinity for vasopressin and oxytocin receptors [2], this specific N-ethyl derivative represents a probe candidate for discerning subtype selectivity. Its physicochemical profile (MW <400, TPSA ~97 Ų) supports its use in in vitro binding and functional assays aimed at differentiating V1a, V2, and oxytocin receptor engagement, a critical step in developing novel therapeutics for cardiovascular and neuropsychiatric disorders.

Pharmacophore Elaboration and Fragment-Based Lead Optimization

The unique combination of the 2,3-dihydrobenzo[b][1,4]dioxin sulfonyl group and the N-ethyl indoline-2-carboxamide forms a compact pharmacophore suitable for fragment elaboration or library synthesis. Procuring this compound as a scaffold for parallel chemistry or as a starting material for the synthesis of focused chemical libraries is strategically sound, given the steep SAR observed in the class where minor modifications result in >10-fold differences in biological activity [3].

Quote Request

Request a Quote for 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.